molecular formula C21H21BrN2S B392517 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine CAS No. 304481-27-4

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine

Cat. No.: B392517
CAS No.: 304481-27-4
M. Wt: 413.4g/mol
InChI Key: XGNCXQXCPGDQHY-UHFFFAOYSA-N
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Description

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine is a fascinating chemical compound with a unique structure that allows for versatility in synthesizing novel materials and studying their properties

Mechanism of Action

Target of Action

The primary target of the compound “1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine” is Hsp90 (Heat shock protein 90) . Hsp90 is a molecular chaperone with a molecular weight of 90 kD in the family of heat shock proteins. It plays an important role in maintaining conformations and biological functions of various oncoproteins, which are indispensable for the occurrence and progression of various cancers .

Mode of Action

The compound interacts with its target, Hsp90, by binding to the adenosine triphosphate (ATP) binding site at the N-terminus of Hsp90 . This interaction results in the inhibition of Hsp90, which can lead to the down-regulation of the expression level of Her2, a client protein of Hsp90 .

Biochemical Pathways

The inhibition of Hsp90 affects the biochemical pathways associated with cancer occurrence and development. Hsp90 is involved in various processes in cancer occurrence and development, and therefore represents a promising drug target for cancer therapy

Result of Action

The result of the compound’s action is the significant down-regulation of the expression level of Her2, a client protein of Hsp90 . This leads to the cytotoxicity of these novel Hsp90 inhibitors . The compound showed the highest binding affinity to Hsp90α (IC 50 = 12 nM) in fluorescence polarization (FP) competition assay and the strongest anti-proliferative activity against human breast adenocarcinoma cell line (MCF-7) and human lung epithelial cell line (A549) with IC 50 values of 21.58 μM and 31.22 μM, respectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine typically involves the reaction of dibenzylamine with 5-bromothiophene-2-carbaldehyde in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolidine ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The bromine atom in the thiophene ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxidized derivatives, while substitution reactions can produce various substituted imidazolidine compounds .

Scientific Research Applications

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine has diverse applications in scientific research, including:

    Chemistry: Used in the synthesis of novel materials and studying their properties.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Bis(5-bromothiophen-2-yl)-5,7-bis(2-ethylhexyl)benzo[1,2-c:4,5-c’]dithiophene-4,8-dione
  • 4,7-Bis(5-bromothiophen-2-yl)-5,6-bis(n-octyloxy)-2,1,3-benzothiadiazole

Uniqueness

1,3-Dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine stands out due to its unique imidazolidine ring structure and the presence of both benzyl and bromothiophenyl groups.

Properties

IUPAC Name

1,3-dibenzyl-2-(5-bromothiophen-2-yl)imidazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2S/c22-20-12-11-19(25-20)21-23(15-17-7-3-1-4-8-17)13-14-24(21)16-18-9-5-2-6-10-18/h1-12,21H,13-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGNCXQXCPGDQHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2)C3=CC=C(S3)Br)CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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